molecular formula C9H10ClN3O3 B7982497 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride

Cat. No.: B7982497
M. Wt: 243.65 g/mol
InChI Key: MXMCDOMBJMNQRN-UHFFFAOYSA-N
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Description

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a methyl-linked 4-aminopyrazole moiety at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or materials science applications. Structural characterization of such compounds typically employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3.ClH/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14;/h1-4H,5,10H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMCDOMBJMNQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride typically involves the formation of the pyrazole ring followed by functionalization. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions . The resulting pyrazole is then further functionalized to introduce the furoic acid moiety and the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted pyrazoles .

Scientific Research Applications

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride and its analogs:

Compound Name Core Ring Heterocycle Substituent Key Properties/Applications Source
5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride Furan 4-Aminopyrazole -NH₂ (pyrazole) Enhanced solubility (hydrochloride salt); potential bioactivity Target compound
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride Furan Imidazole None Likely altered binding affinity (imidazole vs. pyrazole) Fluorochem
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS 1006455-24-8) Thiophene 4-Chloropyrazole -Cl (pyrazole) Increased lipophilicity (Cl substituent); possible metabolic stability Chemlyte
4-Aminofuran-2-Carboxylic Acid (CAS 1032400-11-5) Furan None -NH₂ (furan) Acidic proton donor; potential coordination chemistry applications Amadis

Key Insights:

Furan-based compounds (e.g., target compound) may offer improved solubility due to oxygen’s electronegativity.

Heterocycle and Substituent Effects: The 4-amino group on pyrazole in the target compound introduces hydrogen-bonding capability, which could enhance interactions with biological targets compared to the chloro-substituted analog .

Functional Group Impact :

  • The hydrochloride salt in the target compound improves aqueous solubility, a critical factor in drug formulation.
  • Chloro-substituted analogs (e.g., CAS 1006455-24-8) may exhibit higher membrane permeability due to increased lipophilicity .

Biological Activity

5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is a compound characterized by its unique structural features, including a pyrazole ring and a furoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is C₉H₉N₃O₃·HCl, with a molecular weight of approximately 232.65 g/mol. The compound features an amino group that enhances its reactivity and potential for forming various derivatives.

PropertyValue
IUPAC Name5-[(4-Aminopyrazol-1-yl)methyl]furan-2-carboxylic acid; hydrochloride
Molecular FormulaC₉H₉N₃O₃·HCl
Molecular Weight232.65 g/mol
CAS NumberNot specified

The biological activity of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of biological pathways depending on the target.

Enzyme Inhibition

Research indicates that compounds containing pyrazole rings often exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of the amino group may enhance this inhibitory activity by providing additional binding interactions.

Case Studies

  • Inhibition of p38 MAP Kinase : A study focused on the design of selective inhibitors for p38 MAP kinase, a target in inflammatory diseases, highlighted the importance of structural modifications in enhancing potency and selectivity. Compounds with similar pyrazole structures demonstrated significant inhibition in cellular assays, suggesting a promising therapeutic application for 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride in inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies have indicated that pyrazole derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to bacteriostatic effects. Further research is needed to quantify these effects and explore the underlying mechanisms.

Synthesis and Derivatives

The synthesis of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Functionalization : Subsequent reactions can introduce the furoic acid moiety and amino groups.

Comparative Analysis with Similar Compounds

The biological activity of 5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride can be compared with other pyrazole derivatives:

Compound NameStructural FeaturesBiological Activity
3-Amino-1H-pyrazoleAmino-substituted pyrazoleEnzyme inhibition
5-(Hydroxymethyl)-2-furoic acidHydroxymethyl group on furoic acidAntimicrobial properties
4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acidAmino group linked to benzoic acidPotential enzyme ligand

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